Triallyl(methyl)silane
Overview
Description
Synthesis Analysis
Triallyl(methyl)silane can be synthesized through various methods, including the reaction of triallyl(aryl)silanes with aryl bromides in the presence of a palladium catalyst and tetrabutylammonium fluoride, showing the broad scope and functional group tolerance of this reaction (Nakao et al., 2003). Additionally, iridium-catalyzed preparation methods have been developed for silylboranes, including trialkyl(methyl)silane, highlighting its role in the catalytic borylation of arenes (Boebel & Hartwig, 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl silane, has been extensively studied, providing insights into the structural parameters and internal barriers of similar silicon-based molecules (Kilb & Pierce, 1957). This information is crucial for understanding the reactivity and properties of triallyl(methyl)silane.
Chemical Reactions and Properties
Triallyl(methyl)silane participates in various chemical reactions, including cross-coupling reactions with aryl chlorides, showcasing its versatility as a reagent in palladium-catalyzed processes (Sahoo, Nakao, & Hiyama, 2004). These reactions highlight the compound's utility in synthesizing biaryls and other complex molecular structures.
Physical Properties Analysis
The synthesis and structural analysis of related silane compounds provide a basis for understanding the physical properties of triallyl(methyl)silane. Studies on polymethyl(alkoxy)siloxane copolymers, for example, shed light on the properties of siloxane-based materials, including their molecular weight, solubility, and mechanical strength (Gunji et al., 2013). Such information is valuable for applications requiring specific physical characteristics.
Chemical Properties Analysis
The chemical reactivity and properties of triallyl(methyl)silane are influenced by its molecular structure and the presence of allyl and methyl groups on silicon. The compound's involvement in various chemical reactions, including those leading to the synthesis of silylboranes and its use in borylation processes, demonstrate its chemical versatility and importance in organosilicon chemistry (Ohmura et al., 2016).
Scientific Research Applications
Rhodium-Catalyzed Reactions
Rhodium-catalyzed 1,4-addition of triallyl(aryl)silanes to α,β-unsaturated carbonyl compounds has been developed, utilizing triallyl(aryl)silanes as air- and moisture-stable silicon nucleophiles. This method is significant for the functionalization of α,β-unsaturated carbonyl compounds with a wide range of triallyl(aryl)silane derivatives, showcasing the versatility of triallyl(methyl)silane in synthetic chemistry (Kamei et al., 2016).
Cross-Coupling Reactions
Triallyl(aryl)silanes have been found to react with aryl bromides in the presence of a palladium catalyst, demonstrating their utility in silicon-based cross-coupling reactions. The scope of these reactions is broad, and a variety of functional groups are tolerated. This highlights the practicality and efficiency of triallyl(methyl)silane and its derivatives in facilitating the synthesis of biaryl compounds through cross-coupling reactions (Nakao et al., 2003).
Borylation Reactions
The synthesis of trialkylsilylboranes by the borylation of silanes catalyzed by iridium complexes showcases another important application. Trialkyl(methyl)silanes, when reacted with boron compounds in the presence of iridium catalysts, lead to the formation of silylboronic esters. These compounds are crucial intermediates for further borylation reactions, particularly in the modification of aromatic compounds, illustrating the role of triallyl(methyl)silane in the development of novel borylation methodologies (Boebel & Hartwig, 2008).
Surface Modification
Functionalized trialkoxysilanes, derived from triallyl(methyl)silane, have been employed for the surface modification of materials. The thiol-ene click reaction has been demonstrated as a general route to functional trialkoxysilanes for surface coating applications. This method provides a simple and efficient route to diverse trialkoxysilanes, which are used to modify the surface properties of various materials, emphasizing the adaptability of triallyl(methyl)silane derivatives in surface science applications (Tucker-Schwartz et al., 2011).
Electrochemistry
In the field of electrochemistry, novel silane compounds, including derivatives of triallyl(methyl)silane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane-based electrolytes demonstrate high lithium-ion conductivities and excellent cyclability, showcasing the potential of triallyl(methyl)silane derivatives in enhancing the performance of lithium-ion batteries (Amine et al., 2006).
Safety And Hazards
properties
IUPAC Name |
methyl-tris(prop-2-enyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H,1-3,8-10H2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCCVNTYPIUJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC=C)(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340647 | |
Record name | Triallylmethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triallylmethylsilane | |
CAS RN |
1112-91-0 | |
Record name | Triallylmethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triallyl(methyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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